3-(((Trifluoromethyl)amino)methyl)phenol
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Overview
Description
3-(((Trifluoromethyl)amino)methyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Trifluoromethyl)amino)methyl)phenol typically involves the introduction of the trifluoromethyl group into the phenol structure. One common method is the reaction of 3-(trifluoromethyl)phenol with formaldehyde and an amine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(((Trifluoromethyl)amino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The imine intermediate formed during synthesis can be reduced to yield the final product.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
3-(((Trifluoromethyl)amino)methyl)phenol has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(((Trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)cinnamic acid
Uniqueness
3-(((Trifluoromethyl)amino)methyl)phenol is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-[(trifluoromethylamino)methyl]phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)12-5-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2 |
InChI Key |
BTIXXHJRXMMRCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(F)(F)F |
Origin of Product |
United States |
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